molecular formula C4H6O2 B3051577 2-Furanol, 2,5-dihydro- CAS No. 34734-32-2

2-Furanol, 2,5-dihydro-

Cat. No. B3051577
CAS RN: 34734-32-2
M. Wt: 86.09 g/mol
InChI Key: KEXGMIUVXTZMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanol, 2,5-dihydro-, also known as 2,5-Dihydro-2-furanol, is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .


Synthesis Analysis

There are several synthetic approaches that provide access to valuable 2,5-dihydro- furan, thiophene, and pyrrole building blocks . These methods are diverse and creative, each with its own strengths and weaknesses . Another paper highlights the recent advances in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins, mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .


Molecular Structure Analysis

The molecular structure of 2-Furanol, 2,5-dihydro- is represented by the formula C4H6O2 .


Physical And Chemical Properties Analysis

2-Furanol, 2,5-dihydro- has a predicted boiling point of 168.4±40.0 °C and a predicted density of 1.229±0.06 g/cm3 . Its pKa is predicted to be 12.65±0.20 .

Scientific Research Applications

Synthetic Chemistry

Reaction Mechanisms

  • The acid-catalyzed ring opening of furan in aqueous solution involves protonation at the Cα position, leading to the formation of 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol (Liang, Haynes, & Montoya, 2018).

Natural Product Chemistry

  • Dihydro-furanones, including derivatives of 2(5H)-furanones, have been isolated from various plants, demonstrating their importance in natural product chemistry (Martínez-Fructuoso et al., 2020).

Material Science

  • 2(5H)-Furanones are used in the synthesis of polymers and materials, highlighting their application in material science and engineering (Alves et al., 2001).

Renewable Resources

  • The compound has been studied in the context of renewable resources, particularly in the transformation of biomass into useful chemicals (Román‐Leshkov, Chheda, & Dumesic, 2006).

Biomass Conversion

  • It is used in the conversion of fructose to furandicarboxylic acid, a renewable plastic monomer, showing its role in sustainable chemical processes (Motagamwala et al., 2018).

Quantum Chemistry

  • Quantum-chemical calculations have been used to study the electron impact ionization of derivatives of 2-Furanmethanol, demonstrating applications in theoretical and computational chemistry (Papp, Mach, Urban, & Matejčík, 2008).

Safety and Hazards

2-Furanol, 2,5-dihydro- is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor . Precautionary measures against static discharge and ignition sources are advised, and personal protective equipment should be used as required .

properties

IUPAC Name

2,5-dihydrofuran-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXGMIUVXTZMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569192
Record name 2,5-Dihydrofuran-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydrofuran-2-ol

CAS RN

34734-32-2
Record name 2,5-Dihydrofuran-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furanol, 2,5-dihydro-
Reactant of Route 2
2-Furanol, 2,5-dihydro-
Reactant of Route 3
2-Furanol, 2,5-dihydro-
Reactant of Route 4
2-Furanol, 2,5-dihydro-
Reactant of Route 5
2-Furanol, 2,5-dihydro-
Reactant of Route 6
2-Furanol, 2,5-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.